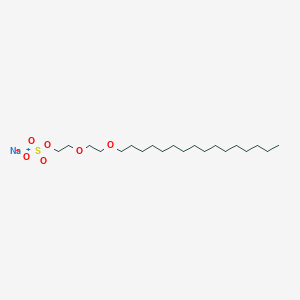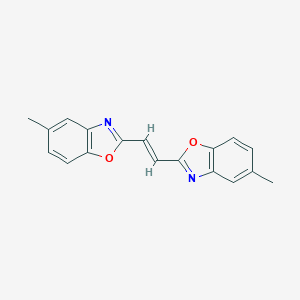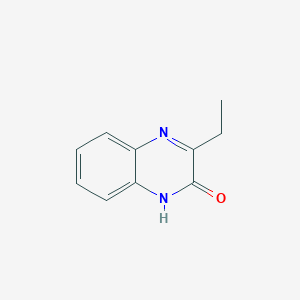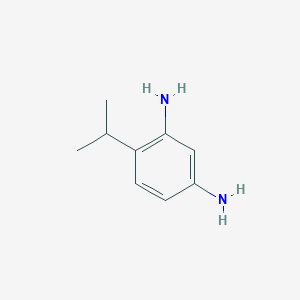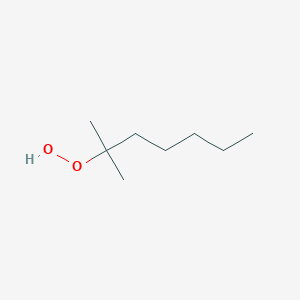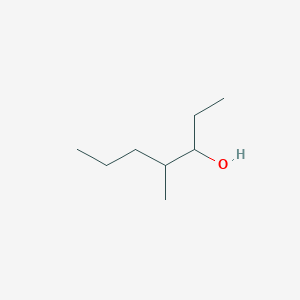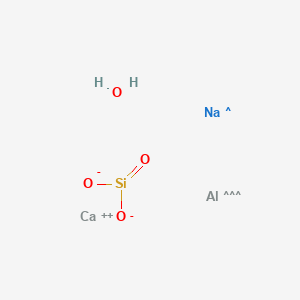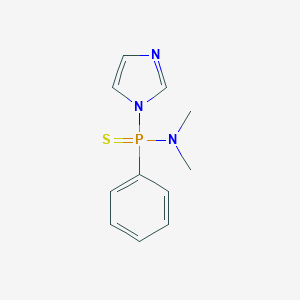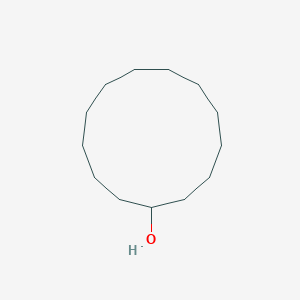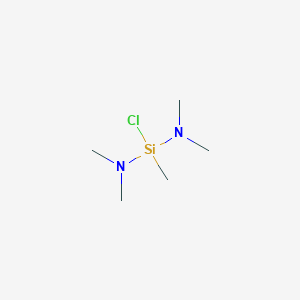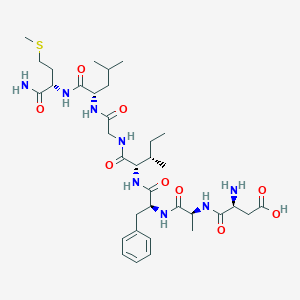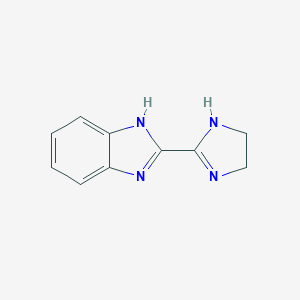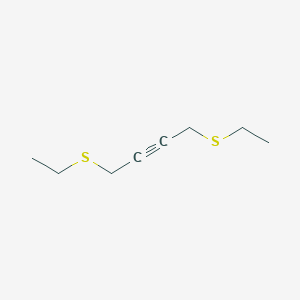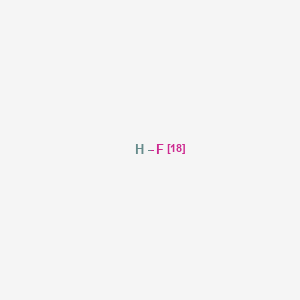
Fluorine-18
概要
説明
Fluorine-18 is a radioactive isotope of fluorine that is widely used in medical imaging, particularly in positron emission tomography (PET) scans. Fluorine-18 is produced by nuclear reactions and has a half-life of approximately 110 minutes. Due to its short half-life, fluorine-18 must be produced on-site and used immediately for medical imaging.
科学的研究の応用
Inorganic Chemistry
Fluorine-18 (18F) has been primarily utilized in the synthesis of 18F-labelled organic compounds and radiopharmaceuticals. However, it's also emerging as a significant tool in inorganic chemistry. Its application in the development of inorganic fluorinating agents, mechanistic studies, and imaging tools represents a new frontier in research, highlighting the untapped potential of 18F in this field (Varlow et al., 2018).
Positron Emission Tomography (PET) Imaging
Fluorine-18 is extensively used in PET radiopharmaceuticals for both clinical and preclinical research. Its favorable physical and nuclear characteristics, including a 97% β(+) decay and a 109.8 min half-life, make it ideal for molecular imaging. The use of arenes and heteroarenes, which are metabolically robust, for 18F-incorporation, has been a significant focus in the field, expanding the applications of PET imaging in tracking diseases and supporting drug discovery programs (Preshlock et al., 2016).
Drug Discovery and Radioligands
In drug discovery, 18F plays a crucial role, especially in the development of radioligands for PET. Recent advances in 18F-fluorination of aryl boron reagents have led to more efficient and general approaches for labeling radioligands. This has significant implications for the synthesis of complex pharmaceutical molecules, aiding in the exploration of new drug targets (Taylor et al., 2017).
Bioengineering and Nanotechnology
The role of fluorinated molecules in bioengineering and nanotechnology is growing, with fluorine-18 playing a central part. Its incorporation into materials for imaging, therapeutics, and environmental applications demonstrates the diverse utility of fluorine-fluorine interactions. Specifically, 18F's low natural abundance offers advantages in imaging sensitivity and disease detection (Zhang et al., 2021).
Radiochemistry and Synthesis Strategies
Fluorine-18's diverse range of radiochemistry and synthesis strategies is pivotal for PET diagnosis. Techniques like nucleophilic and electrophilic fluorination, Cu-mediated mechanisms, and the use of prosthetic groups have been developed to achieve high radiochemical yields. This versatility allows for the exploration of cellular uptake and pharmacokinetics of 18F-labeled tracers, greatly benefiting cancer therapy and neurological condition diagnosis (Goud et al., 2019).
特性
CAS番号 |
13981-56-1 |
|---|---|
製品名 |
Fluorine-18 |
分子式 |
FH |
分子量 |
19.0089 g/mol |
IUPAC名 |
fluorane |
InChI |
InChI=1S/FH/h1H/i1-1 |
InChIキー |
KRHYYFGTRYWZRS-BJUDXGSMSA-N |
異性体SMILES |
[18FH] |
SMILES |
F |
正規SMILES |
F |
同義語 |
18F radioisotope F-18 radioisotope Fluorine-18 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


